4-methyl-2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)thiazole-5-carboxamide
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Overview
Description
4-methyl-2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)thiazole-5-carboxamide is a synthetic compound that has been studied for its potential use in scientific research. This compound, also known as TAK-659, belongs to the class of kinase inhibitors and has been found to exhibit promising results in various studies. In
Scientific Research Applications
Antimicrobial Activity
Compounds with thiazole structures have been found to possess potent inhibitory activity against microbes. For example, a compound with a thiazole ring demonstrated equivalent potency to the standard drug vancomycin .
Imaging and Radiotracing
Thiazole derivatives have been utilized in the synthesis of radiotracer candidates for imaging expressions of specific enzymes in the brain, such as Cyclooxygenase-2 (COX-2) .
Analgesic and Anti-inflammatory Activities
Some thiazole compounds have shown significant analgesic and anti-inflammatory activities, which could be explored for the development of new pain relief medications .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been synthesized and reported to exhibit cytotoxicity activity on human tumor cell lines, indicating potential applications in cancer research .
c-Met Inhibition
Certain thiazole carboxamides have structural features that are characteristic of c-Met inhibitors, which are relevant in cancer treatment strategies .
Anticancer Activity
Novel thiazole derivatives have been developed and tested against various cell lines for anticancer activity, suggesting a role in the development of new anticancer drugs .
Mechanism of Action
Target of Action
The primary target of this compound is the peroxisome proliferator-activated receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms.
Mode of Action
The compound acts as a PPAR agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound binds to the PPAR, activating it to regulate gene expression.
Biochemical Pathways
The activation of PPARs leads to the transcription of specific genes involved in energy metabolism, including lipid metabolism, glucose homeostasis, and cell proliferation . The compound’s interaction with PPARs can influence these biochemical pathways, leading to changes in cellular metabolism and function.
Pharmacokinetics
The presence of the trifluoromethyl group is known to play a significant role in pharmaceuticals, affecting the compound’s stability, reactivity, and lipophilicity . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
The activation of PPARs by the compound can lead to a variety of cellular effects. For instance, it can play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes .
properties
IUPAC Name |
4-methyl-2-phenyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2S/c1-13-17(28-19(25-13)14-6-3-2-4-7-14)18(26)24-10-11-27-16-9-5-8-15(12-16)20(21,22)23/h2-9,12H,10-11H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVZRHMHRLDJRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCOC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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